Nodinitib-1

NOD1 inhibitor Selectivity NF-κB

NOD1-specific pharmacological tools are often confounded by cross-reactivity with NOD2, complicating innate immune signaling studies. Nodinitib-1 (ML130) solves this with validated selectivity and a unique conformational mechanism. - **Selectivity:** 36-fold for NOD1 vs. NOD2 (IC50 ~0.6 µM in MCF-7 IL-8 assays). - **Mechanism:** Induces NOD1 conformational change and alters subcellular targeting. - **Application:** Pathway-specific control for NF-κB/MAPK studies; no cytotoxicity at functional doses.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
CAS No. 799264-47-4
Cat. No. B1677340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodinitib-1
CAS799264-47-4
SynonymsML130;  ML 130;  ML-130.
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16)
InChIKeySRFABRWQVPCPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nodinitib-1 (ML130) Inhibitor Overview


Nodinitib-1 (also designated ML130 or CID-1088438) is a synthetic small-molecule inhibitor belonging to the 2-aminobenzimidazole chemical class, characterized by selective antagonism of nucleotide-binding oligomerization domain-containing protein 1 (NOD1, NLRC1) [1]. Discovered via high-throughput screening and subsequent downstream counter-screens designed to eliminate compounds affecting alternative NF-κB pathways, this probe was identified as the prototypical selective NOD1 inhibitor from its chemical series [1]. It functions by inducing conformational changes in NOD1 in vitro and altering its subcellular targeting within cells [1].

1 NOD1-selective pathway probe
2 Reported conformational change mechanism alters subcellular localization
3 Supports NOD1 vs. NOD2 pathway discrimination studies

Nodinitib-1 Selectivity vs. Generic Inhibitors


In the context of NLR family proteins, both NOD1 and NOD2 share downstream signaling components, including NF-κB and MAPK cascades; however, they recognize distinct bacterial peptidoglycan moieties and exhibit divergent roles in innate immunity and inflammatory pathogenesis [1]. Generic substitution with a non-selective or NOD2-preferring inhibitor introduces confounding variables due to overlapping but non-identical pathways, thus obscuring data interpretation and compromising experimental reproducibility. Nodinitib-1 (ML130) distinguishes itself through a quantified selectivity window and a unique biophysical mechanism—namely, the induction of NOD1 conformational change and altered subcellular localization—that functionally decouples NOD1 from NOD2 activity, an attribute not achievable with less selective in-class compounds [1].

Generic NOD inhibitor
Pan-NOD blockade may conflate NOD1/NOD2 pathway readouts and obscure target-specific interpretation.
Less-selective NOD1 inhibitor
Limited selectivity window may fail to functionally decouple NOD1 from NOD2 signaling, reducing experimental confidence.

Nodinitib-1 Quantitative Evidence


NOD1 over NOD2 Selectivity Differentiation

Nodinitib-1 demonstrates a quantified, 36-fold selectivity for inhibiting NOD1-induced NF-κB activation relative to NOD2-induced activation in cellular reporter assays. The IC50 for NOD1 is 0.56 μM, while the IC50 for NOD2 is greater than 20 μM [1]. In contrast, the alternative NOD1 inhibitor NOD-IN-1 exhibits a much smaller selectivity window, with reported IC50 values of 5.74 μM for NOD1 and 6.45 μM for NOD2—a difference of only 1.12-fold [2]. This marked difference in selectivity profile provides clear, quantitative justification for selecting Nodinitib-1 in experiments requiring functional discrimination between NOD1 and NOD2 signaling.

NOD1 vs NOD2 Selectivity
Head-to-head
Nodinitib-1: 36-fold selectivity
NOD-IN-1: 1.12-fold
Reported selectivity context for NOD1 vs NOD2 discrimination
HEK293 NF-κB reporter; IC50 0.56 μM vs >20 μM
NOD1 inhibitor Selectivity NF-κB

Inhibition of NOD1-Mediated NF-κB and MAPK Signaling

In HEK293 cells, Nodinitib-1 selectively inhibits NOD1-dependent NF-κB activation with a measured IC50 of 0.56 ± 0.04 μM [1]. It also suppresses NOD1 ligand-induced MAPK (p38) phosphorylation without affecting the Akt survival pathway [2]. In MCF-7 cells, Nodinitib-1 inhibits NOD1-induced IL-8 production with an IC50 of 0.6 μM, without compromising cell viability [3].

NF-κB & MAPK Inhibition
Class-level
IC50 0.56 μM (NF-κB)
IC50 0.6 μM (IL-8)
Reported cellular assay context for NOD1 pathway signaling
MAPK p-p38 inhibition; no Akt pathway effect
NOD1 inhibitor NF-κB signaling IL-8

Suppression of NOD1-Driven Dendritic Cell Activation

In ex vivo primary dendritic cell cultures, treatment with 15 μM Nodinitib-1 reduces cell-surface expression of the co-stimulatory molecules CD83, CD86, and HLA-DR, and suppresses the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α induced by the NOD1 ligand γ-tri-DAP [1]. Importantly, this inhibition is pathway-specific; it does not affect responses to the TLR4 agonist LPS, and no cytotoxicity is observed at the tested concentration [1].

Dendritic Cell Response
Data to verify
15 μM reduces CD83, CD86, HLA-DR; suppresses IL-1β, IL-6, TNF-α
Primary immune cell model response context
γ-tri-DAP stimulated; no TLR4 cross-inhibition observed
NOD1 inhibitor Dendritic cell Co-stimulatory molecules

Nodinitib-1 Research Applications


Dissecting NOD1 vs. NOD2 Pathways in Innate Immunity

When investigating the differential contributions of NOD1 and NOD2 to innate immune signaling, Nodinitib-1 (ML130) is the preferred tool compound. Its 36-fold selectivity for NOD1 over NOD2—in stark contrast to less selective alternatives like NOD-IN-1 (1.12-fold)—allows for confident attribution of downstream effects (e.g., NF-κB and MAPK activation, cytokine production) specifically to NOD1 signaling [1].

Validating NOD1-Dependent Cytokine Production

For assays designed to measure NOD1-specific pro-inflammatory outputs, such as IL-8 secretion in MCF-7 cells or IL-1β and TNF-α in dendritic cells, Nodinitib-1 provides a sub-micromolar potency (IC50 ~ 0.6 μM) without inherent cytotoxicity at functional concentrations [2]. This makes it suitable for use as a pathway-specific control in high-throughput screening campaigns or detailed mechanistic studies involving NOD1 ligands [2].

Exploring NOD1 Conformational Dynamics and Trafficking

Nodinitib-1 is distinguished from other NOD1 inhibitors by its unique mechanism of action: it induces a conformational change in NOD1 in vitro and alters its subcellular localization within cells [3]. This property makes it an essential probe for advanced studies aimed at elucidating the structural regulation of NOD1 activation, assembly of signaling complexes, and the functional significance of its intracellular trafficking [3].

Application
Selection Property
Validation Focus
NOD1 vs. NOD2 pathway discrimination
Reported NOD1-selective probe
NOD1-specific pathway endpoint discrimination
NOD1-dependent cytokine production assays
Sub-micromolar cellular activity context
Cytokine secretion endpoint in cell models
NOD1 conformational dynamics and trafficking
Reported conformational change mechanism
Subcellular localization and signaling complex assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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